molecular formula C12H10ClN B2650500 2-Benzyl-6-chloropyridine CAS No. 74714-04-8

2-Benzyl-6-chloropyridine

Cat. No. B2650500
CAS RN: 74714-04-8
M. Wt: 203.67
InChI Key: DQRSGDVQDDLJGP-UHFFFAOYSA-N
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Description

“2-Benzyl-6-chloropyridine” is a chemical compound with the linear formula C12H10N1Cl1 . It is a solid substance and appears as a pale-yellow to yellow-brown liquid .


Synthesis Analysis

The synthesis of “2-Benzyl-6-chloropyridine” has been discussed in a few papers . One method involves the use of 2-benzyloxypyridine, which delivers the active reagent in situ . The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are also included .


Molecular Structure Analysis

The molecular structure of “2-Benzyl-6-chloropyridine” can be represented by the SMILES string ClC1=NC(CC2=CC=CC=C2)=CC=C1 . The InChI key for this compound is DQRSGDVQDDLJGP-UHFFFAOYSA-N .


Chemical Reactions Analysis

“2-Benzyl-6-chloropyridine” has been used as a reagent in the synthesis of benzyl ethers and esters . It releases an electrophilic benzyl species upon warming, which has been applied to the synthesis of benzyl ethers from alcohols for which other protocols were unsuitable .


Physical And Chemical Properties Analysis

“2-Benzyl-6-chloropyridine” is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.

Scientific Research Applications

Synthesis and Antimicrobial Properties

  • Antimicrobial Activity: 2-Benzyl-6-chloropyridine derivatives demonstrate significant antimicrobial properties. For instance, substituted benzylsulfanyl pyridine-2-carboxamides, synthesized from 4-chloropyridine-2-carboxylic acid, exhibit anti-tuberculosis activity against various mycobacterial strains, including multidrug-resistant strains of M. tuberculosis (Klimešová et al., 2012). Similarly, compounds synthesized from 2-chloropyridine-3-carboxylic acid show antimicrobial screening against various bacterial and fungal species (Patel & Shaikh, 2010).

Alzheimer's Disease Treatment

  • Potential in Alzheimer's Therapy: 6-Chloro-pyridonepezils, which are chloropyridine-donepezil hybrids, show promise as cholinesterase inhibitors, potentially useful in the treatment of Alzheimer's disease. These compounds, synthesized from 2,6-dichloropyridine, demonstrate potent inhibitory activity against human acetylcholinesterase (hAChE) (Samadi et al., 2013).

Photodegradation and Environmental Impact

  • Environmental Impact Study: Studies on the photodegradation of 2-chloropyridine in aqueous solutions are crucial for understanding its environmental impact. Research indicates that the genotoxicity of photolytically treated 2-chloropyridine aqueous solution fluctuates during treatment, with implications for water pollution and human health (Skoutelis et al., 2017).

Pharmaceutical Process Development

  • Pharmaceutical Manufacturing: The compound is also involved in the development of pharmaceutical processes, such as in the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This involves coupling ethyl 6-chloro-5-cyano-2-methylnicotinate with other compounds, showcasing the versatility of 2-Benzyl-6-chloropyridine derivatives in drug development (Andersen et al., 2013).

Safety And Hazards

“2-Benzyl-6-chloropyridine” is classified as a combustible solid . It is also classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, and Skin Irritant 2 . The safety information includes pictograms GHS07 and GHS09, and the signal word is "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye damage), and H410 (very toxic to aquatic life with long-lasting effects) .

properties

IUPAC Name

2-benzyl-6-chloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-12-8-4-7-11(14-12)9-10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRSGDVQDDLJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-6-chloropyridine

Citations

For This Compound
4
Citations
H Sterckx, C Sambiagio… - Advanced Synthesis …, 2017 - Wiley Online Library
… The formation of 13 is of particular importance, as the aerobic oxidation of 2-benzyl-6-chloropyridine was not successful with our initially reported method.4b Finally, Pd-catalyzed …
Number of citations: 31 onlinelibrary.wiley.com
H Sterckx, C Sambiagio, V Médran-Navarrete… - researchgate.net
… The formation of 13 is of particular importance, as the aerobic oxidation of 2-benzyl-6-chloropyridine was not successful with our initially reported method.[4b] Finally, Pd-catalyzed …
Number of citations: 0 www.researchgate.net
JP Culver - 2015 - search.proquest.com
Methamphetamine (METH) abuse is a serious problem in the United States and worldwide. The reward experienced by METH users is due to the increase in extracellular dopamine (DA…
Number of citations: 7 search.proquest.com
T Niwa - 2009 - repository.kulib.kyoto-u.ac.jp
Transition-metal-catalyzed cleavage of carbon-carbon bonds is not only scientifically challenging but also potentially useful in organic synthesis. 1 Among the bond-breaking reactions, …
Number of citations: 3 repository.kulib.kyoto-u.ac.jp

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